molecular formula C10H12N2O3 B1584143 4-(3-Ethylureido)benzoic acid CAS No. 23754-41-8

4-(3-Ethylureido)benzoic acid

Cat. No. B1584143
CAS RN: 23754-41-8
M. Wt: 208.21 g/mol
InChI Key: ZNDANSYLTARWDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(3-Ethylureido)benzoic acid” is a chemical compound with the molecular formula C10H12N2O3 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “4-(3-Ethylureido)benzoic acid” consists of 10 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms . The exact structure is not provided in the search results.


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(3-Ethylureido)benzoic acid” include a molecular weight of 208.21 . Other specific properties such as solubility, density, and boiling point are not provided in the search results.

Scientific Research Applications

Benzoic Acid Derivatives in Food Safety and Preservation

Benzoic acid and its derivatives, including 4-(3-Ethylureido)benzoic acid, are significant in food safety and preservation. Del Olmo, Calzada, and Nuñez (2017) discussed the natural occurrence of benzoic acid in plants and animals, its microbial production, and its widespread use as antibacterial and antifungal preservatives in foods, cosmetics, and pharmaceuticals. The review highlights the compound's broad distribution in the environment and its implications for human exposure, metabolism, toxicology, and public health concerns (del Olmo, Calzada, & Nuñez, 2017).

Antimicrobial Activity

The antimicrobial properties of benzoic acid derivatives, such as those studied by Drăcea et al. (2010), are crucial for scientific research applications. They synthesized new thioureides from 2-(4-ethyl-phenoxymethyl) benzoic acid and tested their in vitro antimicrobial activity against various microbial strains. Their findings provide insights into the potential use of these compounds in developing new antimicrobial agents (Drăcea et al., 2010).

Synthesis and Material Science

The synthesis and characterization of derivatives of 4-(3-Ethylureido)benzoic acid, such as the study by Aydın et al. (2010), who synthesized 4-(3-Benzoylthioureido)benzoic acid and characterized it through various spectroscopic techniques, show the compound's relevance in material science. The research provides valuable data for the development of new materials and applications in technology and pharmaceuticals (Aydın et al., 2010).

Environmental and Catalytic Applications

The role of benzoic acid derivatives in environmental science and catalysis is exemplified by studies on water purification and catalytic processes. For instance, the removal of contaminants using TiO2 illuminated with near-UV light in the presence of benzoic acid derivatives highlights the potential of these compounds in environmental remediation efforts (Matthews, 1990).

Safety And Hazards

The safety data sheet for “4-(3-Ethylureido)benzoic acid” suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

4-(ethylcarbamoylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c1-2-11-10(15)12-8-5-3-7(4-6-8)9(13)14/h3-6H,2H2,1H3,(H,13,14)(H2,11,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNDANSYLTARWDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30352443
Record name 4-(ethylcarbamoylamino)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Ethylureido)benzoic acid

CAS RN

23754-41-8
Record name 4-(ethylcarbamoylamino)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-Ethylureido)benzoic acid
Reactant of Route 2
Reactant of Route 2
4-(3-Ethylureido)benzoic acid
Reactant of Route 3
Reactant of Route 3
4-(3-Ethylureido)benzoic acid
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
4-(3-Ethylureido)benzoic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4-(3-Ethylureido)benzoic acid
Reactant of Route 6
Reactant of Route 6
4-(3-Ethylureido)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.